

Unveiling TPU-0037C: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **TPU-0037C**

Cat. No.: **B15569705**

[Get Quote](#)

An In-depth Exploration of the Chemical Architecture, Biological Activity, and Therapeutic Potential of a Promising Marine-Derived Antibacterial Agent.

TPU-0037C is a naturally occurring compound isolated from the marine actinomycete *Streptomyces platensis*. As a structural analog of lydicamycin, it has garnered significant interest within the scientific community for its potent activity against Gram-positive bacteria, including challenging methicillin-resistant *Staphylococcus aureus* (MRSA) strains.^{[1][2][3][4]} This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **TPU-0037C**, tailored for researchers, scientists, and professionals engaged in the field of drug discovery and development.

Core Chemical and Physical Properties

TPU-0037C, also known by its systematic name (+)-2-[21-[1-[(2,5-dihydro-4-hydroxy-2-oxo-1H-pyrrol-3-yl)carbonyl]-1,2,4a,5,6,7,8,8a-octahydro-5-hydroxy-1,3-dimethyl-2-naphthalenyl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethyl-4,8,12,16-heneicosatetraen-1-yl]-1-pyrrolidinecarboximidamide, is a complex polyketide.^[1] Its intricate structure is a key determinant of its biological function. The key physicochemical properties of **TPU-0037C** are summarized in the table below.

Property	Value	Reference
Chemical Formula	C46H72N4O9	[1] [5] [6]
Molecular Weight	825.1 g/mol	[1] [5] [6]
CAS Number	485815-61-0	[1] [2]
Appearance	Colorless film	
Purity	>95%	[6]
Solubility	Soluble in DMF, DMSO, Ethanol, and Methanol	
Storage Conditions	-20°C	[3]
SMILES	<chem>OC(C/C=C/C(O)C/C=C/C(O)C(C)/C=C/C(O)C/C=C(C)/C(O)C(CCC1C(C)=CC(C(O)CCC2C2 C1(C)C(C3=C(O)CNC3=O)=O)C)CC4N(C(N)=N)CCC4</chem>	
InChI Key	UAKZHUQKPSUQEQQ-RUKUQFBXSA-N	[1]

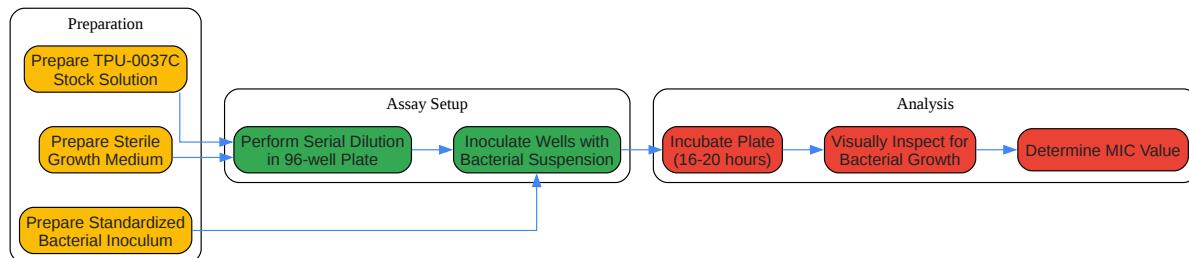
Biological Activity: A Focused Antibacterial Spectrum

TPU-0037C exhibits potent antibacterial activity primarily directed against Gram-positive bacteria.[\[1\]](#)[\[2\]](#)[\[4\]](#) Notably, it is effective against methicillin-resistant *Staphylococcus aureus* (MRSA), a significant threat in clinical settings.[\[1\]](#)[\[2\]](#) Conversely, it shows a lack of efficacy against Gram-negative bacteria.[\[2\]](#)[\[4\]](#) The minimum inhibitory concentrations (MICs) reported for **TPU-0037C** are detailed in the following table.

Organism Type	MIC Range ($\mu\text{g/mL}$)	Specific Strain Example (MIC)	Reference
Gram-positive bacteria	0.39 - 3.13	Methicillin-resistant <i>S. aureus</i> (MRSA) (3.13 $\mu\text{g/mL}$)	[1][2][4]
Gram-negative bacteria	>50	Not specified	[1][2][4]

In addition to its antibacterial properties, **TPU-0037C** is noted to be structurally related to BN-4515N, a compound identified as a neuritogenic agent, suggesting potential activity in promoting neurite outgrowth.[2][3] However, the specific signaling pathways governing this potential neuritogenic effect remain to be elucidated.

Experimental Methodologies: Determining Antibacterial Potency


The minimum inhibitory concentration (MIC) is a cornerstone metric for quantifying the *in vitro* efficacy of an antimicrobial agent. While the specific, detailed protocol for determining the MIC of **TPU-0037C** is found within the primary literature, a generalized and widely accepted methodology, the broth microdilution method, is outlined below.

General Protocol for Broth Microdilution MIC Assay

This protocol provides a representative workflow for determining the MIC of a test compound against a bacterial strain.

- Preparation of Materials:
 - Test compound (**TPU-0037C**) stock solution of known concentration.
 - Sterile 96-well microtiter plates.
 - Appropriate bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).

- Bacterial inoculum standardized to a 0.5 McFarland turbidity standard.
- Serial Dilution of the Test Compound:
 - Dispense sterile growth medium into all wells of the microtiter plate.
 - Add a defined volume of the test compound stock solution to the first well of a row.
 - Perform a two-fold serial dilution by transferring a set volume of the solution from the first well to the second, and so on, across the plate to create a concentration gradient.
- Inoculation:
 - Dilute the standardized bacterial suspension to the final desired inoculum density (typically $\sim 5 \times 10^5$ CFU/mL).
 - Add the diluted bacterial inoculum to all wells containing the test compound dilutions.
 - Include a positive control well (medium and inoculum, no drug) and a negative control well (medium only).
- Incubation:
 - Incubate the microtiter plate at a suitable temperature (e.g., 35-37°C) for 16-20 hours.
- Determination of MIC:
 - Visually inspect the wells for turbidity, which indicates bacterial growth.
 - The MIC is the lowest concentration of the test compound that completely inhibits visible bacterial growth.

[Click to download full resolution via product page](#)

Generalized workflow for determining Minimum Inhibitory Concentration (MIC).

Signaling Pathways and Mechanism of Action

The precise molecular mechanism of action for **TPU-0037C** has not been fully elucidated in the available literature. Its structural similarity to lydicamycin suggests a potential shared mechanism, which may involve the disruption of essential cellular processes in Gram-positive bacteria.

Regarding its potential neuritogenic effects, no specific signaling pathways have been identified for **TPU-0037C**. Further research is required to explore this aspect of its bioactivity and to determine the intracellular cascades it may modulate to promote neurite outgrowth.

Conclusion

TPU-0037C represents a promising lead compound in the quest for novel antibacterial agents. Its potent and selective activity against Gram-positive pathogens, including MRSA, underscores its therapeutic potential. Further investigations into its mechanism of action, *in vivo* efficacy, and safety profile are warranted to fully assess its viability as a clinical candidate. The exploration of its potential neuritogenic properties may also open new avenues for its application in neuroscience and regenerative medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medcraveonline.com [medcraveonline.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Unveiling TPU-0037C: A Technical Guide for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15569705#tpu-0037c-chemical-structure-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com